molecular formula C17H19BrN2O4S B6047924 N~2~-(2-bromophenyl)-N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

N~2~-(2-bromophenyl)-N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

Numéro de catalogue B6047924
Poids moléculaire: 427.3 g/mol
Clé InChI: IMKXRLHWJVZUOQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N~2~-(2-bromophenyl)-N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound was initially developed as an anti-cancer drug and has shown promising results in preclinical and clinical studies.

Mécanisme D'action

N~2~-(2-bromophenyl)-N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 43-9006 inhibits multiple kinases, including Raf kinase, vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR). By inhibiting these kinases, this compound 43-9006 disrupts the signaling pathways that are involved in tumor growth and angiogenesis. This leads to the inhibition of tumor growth and the prevention of new blood vessel formation.
Biochemical and Physiological Effects:
This compound 43-9006 has been shown to have potent anti-cancer effects both in vitro and in vivo. It has been shown to inhibit the growth of various types of cancer cells, including melanoma, renal cell carcinoma, and hepatocellular carcinoma. This compound 43-9006 has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of N~2~-(2-bromophenyl)-N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 43-9006 is its potent anti-cancer activity. It has been shown to be effective in inhibiting the growth of various types of cancer cells. However, one of the limitations of this compound 43-9006 is its potential toxicity. It has been shown to cause liver toxicity in some patients, which can limit its clinical use.

Orientations Futures

There are several future directions for the study of N~2~-(2-bromophenyl)-N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 43-9006. One area of research is the development of new and more potent inhibitors of the kinases that are targeted by this compound 43-9006. Another area of research is the identification of biomarkers that can be used to predict the response of tumors to this compound 43-9006. Additionally, there is a need for further studies to determine the optimal dosing and scheduling of this compound 43-9006 in clinical trials. Finally, there is a need for further studies to determine the potential use of this compound 43-9006 in combination with other anti-cancer drugs.

Méthodes De Synthèse

N~2~-(2-bromophenyl)-N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 43-9006 can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 2-ethoxyaniline with 2-bromobenzoyl chloride to form N-(2-bromophenyl)-2-ethoxybenzamide. This intermediate product is then reacted with N-methylglycine to form N-(2-bromophenyl)-N-(2-ethoxyphenyl)glycinamide. Finally, the compound is treated with methanesulfonyl chloride to form this compound (this compound 43-9006).

Applications De Recherche Scientifique

N~2~-(2-bromophenyl)-N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 43-9006 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties by inhibiting multiple kinases that are involved in tumor growth and proliferation. This compound 43-9006 has also been studied for its potential use in treating other diseases such as rheumatoid arthritis, psoriasis, and diabetic nephropathy.

Propriétés

IUPAC Name

2-(2-bromo-N-methylsulfonylanilino)-N-(2-ethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2O4S/c1-3-24-16-11-7-5-9-14(16)19-17(21)12-20(25(2,22)23)15-10-6-4-8-13(15)18/h4-11H,3,12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMKXRLHWJVZUOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN(C2=CC=CC=C2Br)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.